

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-octynoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-octynoate (CAS No. 111-12-6) is an unsaturated fatty acid ester with applications in the flavor and fragrance industries. A thorough understanding of its physicochemical properties is paramount for its effective use in research, development, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of **Methyl 2-octynoate**, including its physical, spectral, and safety data. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory practice.

Chemical Identity and Structure

Methyl 2-octynoate is systematically named methyl oct-2-ynoate. Its structure features a terminal methyl ester group and a triple bond between the second and third carbon atoms of an eight-carbon chain.



CAS Number: 111-12-6

Chemical Structure

IUPAC Name: methyl oct-2-ynoate

Synonyms: Methyl heptine carbonate, Folione

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

InChIKey: FRLZQXRXIKQFNS-UHFFFAOYSA-N

SMILES: CCCCCC#CC(=O)OC

Chemical Identifiers

Figure 1. Identifiers and Structure of Methyl 2-octynoate





Figure 2. Workflow for Boiling Point Determination

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